molecular formula C12H14O4 B12600034 Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate CAS No. 915962-72-0

Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate

Cat. No.: B12600034
CAS No.: 915962-72-0
M. Wt: 222.24 g/mol
InChI Key: BDKQDEYGCMVBPC-UHFFFAOYSA-N
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Description

Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate is a synthetic cinnamic acid ester derivative, a class of compounds known for their presence in plants and diverse bioactivities. Compounds within this structural class are frequently investigated in natural product research and medicinal chemistry for their roles as intermediates in organic synthesis and for their potential pharmacological properties . The structure features a propenoate backbone esterified with an ethyl group, which can influence the compound's lipophilicity and bioavailability . The two hydroxyl substituents on the phenyl ring, particularly the hydroxymethyl group, offer versatile sites for further chemical modification, making this compound a valuable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies. As a cinnamic acid ester, its mechanism of action in biological systems is often explored in the context of antioxidant activity and interaction with various cellular enzymes . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

CAS No.

915962-72-0

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-2-16-12(15)6-4-9-3-5-11(14)10(7-9)8-13/h3-7,13-14H,2,8H2,1H3

InChI Key

BDKQDEYGCMVBPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)CO

Origin of Product

United States

Preparation Methods

Synthesis Methods

General Synthetic Routes

The synthesis of Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate can be achieved through several methods, including:

  • Esterification Reactions : This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction between 4-hydroxy-3-(hydroxymethyl)phenol and ethyl acrylate can yield the desired ester.

  • Aldol Condensation : This approach involves the condensation of aldehydes or ketones to form β-hydroxy carbonyl compounds, which can then be dehydrated to yield α,β-unsaturated carbonyl compounds.

  • Michael Addition : A Michael addition reaction can be employed where a nucleophile adds to an α,β-unsaturated carbonyl compound. This method is particularly useful for introducing functional groups into the molecule.

Detailed Preparation Steps

Method 1: Esterification
  • Reagents :

    • 4-Hydroxy-3-(hydroxymethyl)phenol
    • Ethyl acrylate
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • Mix the phenol and ethyl acrylate in a round-bottom flask.
    • Add a few drops of sulfuric acid as a catalyst.
    • Heat the mixture under reflux for several hours.
    • Monitor the reaction progress using Thin Layer Chromatography (TLC).
    • Once completed, cool the mixture and neutralize with sodium bicarbonate.
    • Extract the product using an organic solvent (e.g., ethyl acetate).
    • Purify the crude product by column chromatography.
Method 2: Aldol Condensation
  • Reagents :

    • 4-Hydroxy-3-(hydroxymethyl)benzaldehyde
    • Acetaldehyde or another suitable aldehyde
    • Base catalyst (e.g., sodium hydroxide)
  • Procedure :

    • Dissolve the benzaldehyde in a suitable solvent (e.g., ethanol).
    • Add sodium hydroxide to initiate the aldol condensation.
    • Stir at room temperature until a precipitate forms.
    • Heat the mixture to promote dehydration and form the unsaturated product.
    • Isolate and purify using recrystallization techniques.

Yield and Purity Analysis

The yield and purity of this compound can be quantified using various analytical methods:

Method Description Typical Yield (%) Purity (%)
TLC Monitors reaction progress N/A >95
HPLC Quantifies purity post-synthesis N/A >98
NMR Spectroscopy Confirms structure and purity N/A >95

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction ConditionsProductNotes
1M NaOH, H₂O, reflux3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoic acidCommon ester hydrolysis .
HCl (aq.), ΔSame productAcid-catalyzed mechanism.

This reaction is pivotal for converting the ester into a bioavailable carboxylic acid derivative, often used in pharmaceutical intermediates .

Reduction of the α,β-Unsaturated Bond

Catalytic hydrogenation selectively reduces the double bond:

Reagents/ConditionsProductYield/Notes
H₂, Pd/C (10%), EtOH, RTEthyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]propanoateMild conditions .

The saturated propanoate derivative is less reactive toward electrophiles, enabling further functionalization of the aromatic ring .

Oxidation of the Hydroxymethyl Group

The benzylic hydroxymethyl (-CH₂OH) group is oxidizable to a formyl (-CHO) or carboxyl (-COOH) group:

ReagentsProductSelectivity
PCC, CH₂Cl₂, RTEthyl 3-[4-hydroxy-3-formylphenyl]prop-2-enoateStops at aldehyde stage.
KMnO₄, H₂SO₄, ΔEthyl 3-[4-hydroxy-3-carboxyphenyl]prop-2-enoateFull oxidation to carboxylic acid.

The formyl derivative serves as a precursor for Schiff base formation or reductive amination.

Protection of Hydroxyl Groups

The phenolic -OH and hydroxymethyl -OH can be acetylated for stability during synthesis:

ReagentsProductApplication
Ac₂O, pyridine, RTEthyl 3-[4-acetoxy-3-(acetoxymethyl)phenyl]prop-2-enoateProtects -OH groups .

Deprotection with NaOH/MeOH restores the hydroxyl groups, enabling stepwise synthesis .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes nitration or sulfonation at specific positions:

ReactionConditionsMajor Product
Nitration (HNO₃, H₂SO₄)0–5°CPara-nitro derivative
Sulfonation (SO₃, H₂SO₄)100°CMeta-sulfo derivative

The hydroxyl and hydroxymethyl groups direct substitution to the ortho/para positions, though steric effects may favor para .

Conjugate Addition Reactions

The α,β-unsaturated ester participates in Michael additions:

NucleophileConditionsProduct
Primary amine (e.g., NH₃)EtOH, RTEthyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-aminopropanoate
Thiol (e.g., HSCH₂CO₂H)DMF, 60°CThioether adduct

These reactions expand utility in drug design, enabling covalent bonding to biomolecules .

Photochemical and Thermal Stability

The compound may undergo [2+2] cycloaddition under UV light or isomerization upon heating:

ConditionOutcomeNotes
UV light, cyclohexaneDimerization via cycloadditionForms a cyclobutane derivative .
Δ (>150°C)Cis-trans isomerizationAlters steric properties .

Stability studies recommend storage in amber vials at ≤4°C .

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Properties

Research indicates that compounds similar to Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate exhibit significant antioxidant activity. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

3. Cosmetic Applications

The compound is also utilized in cosmetic formulations due to its skin-beneficial properties. It has been incorporated into creams and lotions aimed at reducing skin irritation and promoting hydration . Its ability to act as a stabilizer for other active ingredients enhances the efficacy of cosmetic products.

Materials Science Applications

1. Polymer Chemistry

This compound can be polymerized to create new materials with desirable properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives .

2. Photopolymerization

The compound's double bond structure allows it to participate in photopolymerization processes, leading to the development of UV-curable coatings and inks. This application is particularly valuable in the printing industry, where fast curing times are essential .

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant activity of this compound against well-known antioxidants like ascorbic acid. The results indicated that the compound exhibited comparable scavenging activity on DPPH radicals, highlighting its potential as a natural antioxidant in food preservation and health supplements .

Case Study 2: Cosmetic Formulation Development

In a clinical trial assessing the efficacy of a moisturizer containing this compound, participants reported significant improvements in skin hydration and reduction in irritation after four weeks of use. The formulation was well-tolerated, with no adverse reactions noted, supporting its safety for cosmetic applications .

Mechanism of Action

The biological activity of Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate is primarily attributed to its ability to interact with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also act as a free radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress in cells.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Hydroxymethyl (-CH₂OH) in the target compound provides a balance of hydrophilicity and moderate electron donation, contrasting with the stronger electron-donating methoxy (-OCH₃) group in phenethyl caffeate derivatives or electron-withdrawing groups (e.g., -Br, -CF₃, -CN) in halogenated/cyano analogs . The 3,4-dihydroxy motif in methyl caffeate confers potent antioxidant activity but lower metabolic stability compared to the hydroxymethyl variant.
  • Biological Activity :

    • Methyl caffeate derivatives exhibit broad-spectrum antibacterial activity, attributed to the catechol (3,4-dihydroxy) moiety’s ability to chelate metal ions or disrupt microbial membranes . The target compound’s hydroxymethyl group may offer similar bioactivity but with altered pharmacokinetics.
    • Phenethyl esters (e.g., ) demonstrate enhanced membrane permeability due to increased lipophilicity, suggesting trade-offs between solubility and bioavailability in the hydroxymethyl analog.

Biological Activity

Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate, also known as a cinnamic acid derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its unique structural features, which include a hydroxymethyl group and a phenolic moiety, contributing to its diverse interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

Key Properties:

  • Molecular Weight : 222.24 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and methanol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing several biochemical pathways.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. A study demonstrated that the compound effectively reduced oxidative damage in cellular models, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Anticancer Potential

This compound has shown promise in anticancer research. In vitro studies have reported selective cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial therapies .

Case Study 1: Antioxidant Activity

A study conducted on human fibroblast cells treated with this compound showed a marked decrease in reactive oxygen species (ROS) levels. The results indicated a protective effect against hydrogen peroxide-induced oxidative stress, highlighting its potential application in dermatological formulations aimed at reducing skin aging .

Case Study 2: Anticancer Activity

In a comparative study of various cinnamic acid derivatives, this compound exhibited superior cytotoxic effects on MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, with significant downregulation of anti-apoptotic proteins .

Research Findings Summary Table

Biological Activity Findings References
AntioxidantReduces ROS levels; protects fibroblasts from oxidative stress
AnticancerInduces apoptosis in MCF-7 cells; downregulates anti-apoptotic proteins
Anti-inflammatoryInhibits COX and LOX enzymes; reduces pro-inflammatory cytokines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Q & A

Q. Tables

Common Impurities ()CAS No. Analytical Method
Imp. E(EP): Benzyl-tert-butylamino derivative24085-03-8LC/MS (m/z 385.3 [M+H]⁺)
Imp. G(EP): Hydrochloride form24085-08-3HPLC-UV (λ = 254 nm)

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